molecular formula C10H13BrClN B7978203 N-(3-Bromo-2-chlorobenzyl)propan-1-amine

N-(3-Bromo-2-chlorobenzyl)propan-1-amine

Cat. No.: B7978203
M. Wt: 262.57 g/mol
InChI Key: NJVPMEQZQOUYNO-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-chlorobenzyl)propan-1-amine is a halogenated benzylamine derivative characterized by a propan-1-amine backbone substituted with a 3-bromo-2-chlorobenzyl group. Its structure combines bromine and chlorine substituents on the aromatic ring, which may enhance lipophilicity and influence receptor binding or metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

N-[(3-bromo-2-chlorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVPMEQZQOUYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-chlorobenzyl)propan-1-amine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with propan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-chlorobenzyl)propan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include imines and nitriles.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

N-(3-Bromo-2-chlorobenzyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-chlorobenzyl)propan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and chlorine atoms in the benzyl group can form halogen bonds with target proteins, leading to inhibition or modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
N-(3-Bromo-2-chlorobenzyl)propan-1-amine C₁₀H₁₂BrClN 260.57* 3-Bromo, 2-chloro on benzyl High lipophilicity (predicted)
N-(3-Bromobenzyl)-2-methylpropan-1-amine C₁₁H₁₆BrN 242.16 3-Bromo on benzyl, methyl on amine Boiling point: Not reported
N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine C₁₃H₁₄ClFN₂ 264.72 2-Chloro, 6-fluoro on benzyl, imidazole Polar due to imidazole moiety
3-(4-Bromo-2-chlorophenoxy)-N,N-diethylpropan-1-amine C₁₃H₁₈BrClNO 344.66 4-Bromo, 2-chloro on phenoxy Increased solubility (ether linkage)

Notes:

  • Lipophilicity: The bromo and chloro substituents in the target compound likely enhance membrane permeability compared to non-halogenated analogs like Promazine derivatives .
  • Solubility : Ether-linked analogs (e.g., ) exhibit better aqueous solubility due to oxygen atoms, whereas the target compound’s benzyl group may reduce solubility .

Key Differentiators

  • Comparison with Propargylic Amines : Palladium-catalyzed carboxy-alkynylation methods (e.g., N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine ) highlight the versatility of halogenated amines in cross-coupling reactions, a route that may be adaptable to the target compound.

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